Itopride N-Oxide

説明

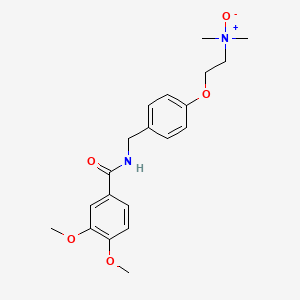

Itopride N-Oxide (CAS No. 141996-98-7) is a primary metabolite of Itopride Hydrochloride, a gastroprokinetic agent used to treat functional dyspepsia and gastroparesis. Its molecular formula is C₂₀H₂₆N₂O₅ (molecular weight: 374.44 g/mol), characterized by an N-oxide functional group formed via oxidation of the dimethylamino moiety in Itopride . It is classified as a biochemical standard and is utilized in analytical and pharmacological research to study drug metabolism and pharmacokinetics .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Itopride N-Oxide involves the oxidation of Itopride. This can be achieved using various oxidizing agents under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is typically carried out in an aqueous medium at a temperature range of 25-30°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate the desired product .

化学反応の分析

Types of Reactions

Itopride N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur under strong oxidizing conditions, leading to the formation of more oxidized products.

Reduction: this compound can be reduced back to Itopride using reducing agents such as sodium borohydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, sodium tungstate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

Oxidation: More oxidized derivatives of this compound.

Reduction: Itopride.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Pharmacokinetics of Itopride N-Oxide

The pharmacokinetics of this compound reveal significant insights into its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : Following oral administration, itopride is rapidly absorbed with peak plasma concentrations achieved within 35 minutes .

- Metabolism : It is primarily metabolized in the liver to its N-oxide form via flavin-containing monooxygenases. This metabolic pathway influences the pharmacokinetic profiles of both itopride and its N-oxide .

- Elimination : The elimination half-life of itopride is approximately 6 hours, with renal excretion being the primary route for both the parent compound and its metabolites .

Treatment of Gastrointestinal Disorders

This compound's primary application lies in treating various gastrointestinal conditions:

- Functional Dyspepsia : Clinical trials have demonstrated that itopride significantly alleviates symptoms associated with functional dyspepsia compared to placebo treatments .

- Gastroparesis : Itopride has shown efficacy in improving gastric emptying rates in patients with delayed gastric emptying, thus enhancing overall digestive function .

Drug Interaction Studies

Recent studies have investigated the interactions between itopride and other compounds. For instance, co-administration with trimethylamine in humanized-liver mice revealed that trimethylamine can suppress the plasma concentrations of this compound in a dose-dependent manner. This interaction highlights the importance of considering dietary components when prescribing itopride .

Sustained Release Formulations

Research has focused on developing sustained-release formulations of itopride to enhance its therapeutic efficacy:

- A study evaluated various polymer-based formulations aimed at improving mucoadhesive properties and prolonging drug release profiles. Results indicated that certain formulations significantly improved bioavailability compared to standard commercial products like Ganaton® .

Mucoadhesive Nanocrystals

Another innovative approach involved creating mucoadhesive nanocrystals of itopride hydrochloride. These formulations demonstrated enhanced retention and improved bioavailability in gastrointestinal applications, suggesting potential for better patient compliance and therapeutic outcomes .

Comparative Efficacy

In comparative studies against other prokinetic agents such as metoclopramide and cisapride, itopride has been found to be equally or more effective in managing symptoms related to altered gastrointestinal motility. This establishes it as a valuable option in the therapeutic arsenal for gastrointestinal disorders .

作用機序

Itopride N-Oxide exerts its effects by increasing the release of acetylcholine through dopamine D2-receptor antagonistic activity and inhibiting the enzyme acetylcholinesterase. This results in enhanced gastrointestinal motility, increased lower esophageal sphincter pressure, stimulated gastric motility, accelerated gastric emptying, and improved gastro-duodenal coordination .

類似化合物との比較

Structural Analogs: N-Oxide Metabolites

Mosapride N-Oxide

- Structure: Contains a morpholine ring with an N-oxide group, differing from Itopride N-Oxide’s dimethyloxidoamino-ethoxybenzamide backbone .

- Metabolism: Mosapride is metabolized by CYP3A4 to its N-oxide form, whereas this compound is formed via flavin-containing monooxygenase (FMO), reducing the risk of CYP3A4-mediated drug interactions .

- Pharmacokinetics : Unlike Itopride, Mosapride’s N-oxide metabolite is less studied for therapeutic activity, serving primarily as an impurity standard .

Sorafenib N-Oxide

- Structure : A tyrosine kinase inhibitor metabolite with an N-oxide group. Structurally distinct from this compound but shares the N-oxide functionalization .

- Pharmacokinetics : Demonstrates increased brain penetration (Cmax and AUC in brain tissue rise by ~50% compared to parent Sorafenib) when co-administered with paracetamol, highlighting tissue-specific distribution variability among N-oxides .

Functional Analogs: Prokinetic Agents

Cisapride and Domperidone

- Mechanism: Both act as dopamine D₂ receptor antagonists and serotonin 5-HT₄ agonists, similar to Itopride.

- Metabolism : Cisapride is metabolized by CYP3A4, leading to significant drug interactions (e.g., with ketoconazole), whereas Itopride’s FMO-dependent metabolism minimizes such risks .

- Efficacy : A meta-analysis of 2,620 patients showed Itopride’s superiority over placebo in improving postprandial fullness (RR: 1.21) and early satiety (RR: 1.24), comparable to Domperidone but with fewer adverse effects .

Key Research Findings

- Metabolic Stability : this compound’s formation via FMO (vs. CYP3A4 for Mosapride/Cisapride) reduces interaction risks with macrolides or antifungals, enhancing safety in polypharmacy .

- Therapeutic Role : While Itopride improves symptoms like postprandial fullness (RR: 1.21), its N-oxide metabolite’s contribution to efficacy remains unconfirmed .

生物活性

Itopride N-Oxide is a derivative of the prokinetic agent Itopride, which has garnered attention for its unique pharmacological properties and biological activity. This article delves into the mechanisms of action, pharmacokinetics, and therapeutic implications of this compound, supported by data tables and case studies.

This compound exhibits a dual mechanism of action that enhances gastrointestinal motility:

- Dopamine D2 Receptor Antagonism : Itopride acts as an antagonist to dopamine D2 receptors. Dopamine typically inhibits acetylcholine (ACh) release from myenteric motor neurons, which decreases gastrointestinal motility. By blocking these receptors, Itopride facilitates increased ACh release, thereby promoting gastric motility and enhancing lower esophageal sphincter pressure .

- Acetylcholinesterase Inhibition : Itopride also inhibits acetylcholinesterase (AChE), the enzyme responsible for degrading ACh. This inhibition leads to elevated levels of ACh in the gastrointestinal tract, further stimulating smooth muscle contraction and enhancing digestive processes .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important characteristics relevant to its clinical use:

- Absorption : Itopride is rapidly absorbed with peak plasma concentrations occurring approximately 30 minutes post-administration. Its oral bioavailability is around 60%, influenced by first-pass metabolism in the liver .

- Metabolism : The major metabolic pathway involves N-oxidation mediated by flavin-containing monooxygenases (FMO). This transformation is crucial for the conversion of Itopride to its active metabolite, this compound .

- Elimination : The compound is primarily excreted via the kidneys, both as unchanged drug and metabolites. The biological half-life is approximately 6 hours .

Case Studies and Clinical Trials

Several studies have evaluated the efficacy and safety of this compound in clinical settings:

- Study on Functional Dyspepsia : A multicenter trial compared Itopride with cisapride in patients suffering from functional dyspepsia. Results indicated that 79.3% of patients receiving Itopride experienced moderate to significant improvement in symptoms over two weeks .

- Combination Therapy with Ranitidine : Research demonstrated that combining Itopride with ranitidine significantly enhanced prokinetic effects compared to either agent alone. The study utilized isolated duodenal muscle preparations to measure contractile responses, establishing a synergistic effect that could improve therapeutic outcomes in gastrointestinal disorders .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 30 minutes post-dose |

| Oral Bioavailability | ~60% |

| Half-Life | ~6 hours |

| Major Metabolic Pathway | N-oxidation via FMO |

| Excretion Route | Renal (unchanged & metabolites) |

Table 2: Efficacy of Itopride in Clinical Trials

| Study Type | Comparison Drug | Improvement Rate (%) |

|---|---|---|

| Functional Dyspepsia Trial | Cisapride | 79.3 |

| Ranitidine Combination Study | Ranitidine | Statistically significant enhancement |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing the pharmacokinetic profile of Itopride N-Oxide in preclinical models?

- Methodological Answer : Pharmacokinetic studies should employ validated protocols such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify plasma concentrations of this compound and its metabolites. Key parameters include peak plasma concentration (Cmax), time to Cmax (Tmax), and area under the curve (AUC0–t), calculated using the linear trapezoidal method . Experimental designs must comply with ethical guidelines for animal models, such as those outlined by the CPCSEA, ensuring reproducibility through detailed documentation of dosing regimens and sample collection intervals .

Q. How can researchers design robust randomized controlled trials (RCTs) to evaluate the efficacy of this compound in gastrointestinal disorders?

- Methodological Answer : RCTs should adhere to CONSORT guidelines, including randomization, blinding, and placebo-controlled arms. Meta-analyses of existing RCTs (e.g., for functional dyspepsia) recommend using relative risk (RR) for dichotomous outcomes and weighted mean difference (WMD) for continuous variables. Heterogeneity should be assessed via I<sup>2</sup> statistics, with funnel plots to detect publication bias . Inclusion criteria must specify patient demographics, diagnostic criteria (e.g., Rome IV for functional dyspepsia), and exclusion of confounding comorbidities .

Q. What analytical techniques are suitable for characterizing the structural stability of this compound under varying physiological conditions?

- Methodological Answer : Stability studies should utilize spectroscopic methods (e.g., NMR, FT-IR) and thermal analysis (DSC/TGA) to assess degradation products. Chromatographic purity assessments under stress conditions (pH, temperature) are critical. For novel compounds, provide full spectral data and elemental analysis; for known compounds, cite prior literature while validating identity through comparative retention times and co-elution experiments .

Advanced Research Questions

Q. How should researchers address contradictions in efficacy data between this compound and other prokinetic agents (e.g., Mosapride) in meta-analyses?

- Methodological Answer : Contradictions arise from heterogeneity in trial design, dosing, or outcome measures. Advanced meta-regression can identify moderators (e.g., patient subgroups, dosage regimens). For example, a 2012 meta-analysis comparing Itopride and Mosapride found no significant efficacy difference but highlighted variability in adverse event reporting. Sensitivity analyses and GRADE criteria should evaluate evidence quality, while subgroup analyses explore population-specific responses .

Q. What strategies are effective in elucidating structure–activity relationships (SARs) for this compound’s mutagenicity potential?

- Methodological Answer : SAR fingerprint analysis using predefined substructure searches (e.g., aromatic N-oxide motifs) can correlate chemical features with mutagenicity data from Ames tests or in silico models. Public and proprietary datasets should be mined for mutagenicity alerts, with hierarchical clustering to identify high-risk subgroups. Cross-validation with in vitro micronucleus assays is recommended to resolve discordant results .

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling improve dose optimization for this compound in heterogeneous populations?

- Methodological Answer : Develop compartmental PK models using nonlinear mixed-effects software (e.g., NONMEM) to account for inter-individual variability. Link PK parameters (e.g., AUC, half-life) to PD endpoints (e.g., gastric emptying rates) via Emax or sigmoidal models. Validate models with bootstrap or visual predictive checks, and simulate dose adjustments for subpopulations (e.g., renal impairment) using covariate analysis .

Q. What methodologies ensure reproducibility in synthesizing and characterizing this compound derivatives for SAR studies?

- Methodological Answer : Document synthetic protocols in detail, including reaction conditions (temperature, catalysts), purification steps, and yield calculations. For characterization, provide raw spectral data (NMR, HRMS) in supplementary materials. Use standardized purity thresholds (e.g., ≥95% by HPLC) and reference controls. Collaborative inter-laboratory validation reduces batch variability .

Q. Data Analysis and Reporting

Q. How should researchers handle missing or inconsistent data in multicenter trials involving this compound?

- Methodological Answer : Apply intention-to-treat (ITT) analysis with multiple imputation for missing data. For inconsistencies, conduct sensitivity analyses comparing complete-case vs. imputed datasets. Pre-specify statistical methods in protocols to avoid bias. Transparently report discrepancies in trial registries or publications, citing limitations in the discussion section .

Q. What are best practices for integrating primary and secondary data in reviews of this compound’s safety profile?

- Methodological Answer : Systematically aggregate adverse event data from RCTs, observational studies, and pharmacovigilance databases. Use MedDRA coding for standardization. Meta-analyses should calculate pooled incidence rates with 95% confidence intervals, while narrative reviews contextualize rare events (e.g., extrapyramidal symptoms). Differentiate causality using Naranjo or WHO-UMC criteria .

Q. How can machine learning enhance predictive toxicology for this compound derivatives?

- Methodological Answer : Train models on curated datasets (e.g., ChEMBL, PubChem) using features like molecular descriptors, toxicity endpoints, and bioassay results. Validate models with external test sets and SHAP analysis for interpretability. Prioritize derivatives with low predicted mutagenicity and high gastrointestinal selectivity for in vitro validation .

特性

IUPAC Name |

2-[4-[[(3,4-dimethoxybenzoyl)amino]methyl]phenoxy]-N,N-dimethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5/c1-22(2,24)11-12-27-17-8-5-15(6-9-17)14-21-20(23)16-7-10-18(25-3)19(13-16)26-4/h5-10,13H,11-12,14H2,1-4H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXRVVNIISGQFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00849552 | |

| Record name | 2-{4-[(3,4-Dimethoxybenzamido)methyl]phenoxy}-N,N-dimethylethan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141996-98-7 | |

| Record name | Itopride N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141996987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{4-[(3,4-Dimethoxybenzamido)methyl]phenoxy}-N,N-dimethylethan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ITOPRIDE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A78XTV4HJE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。